![molecular formula C9H9BrO2S2 B2961914 2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]thiophene CAS No. 2411268-73-8](/img/structure/B2961914.png)

2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]thiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

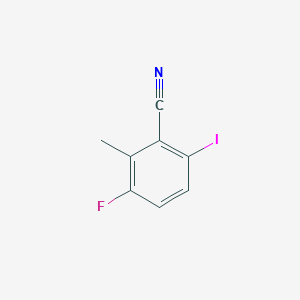

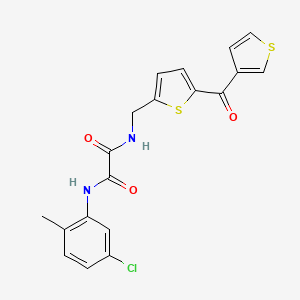

The compound “2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]thiophene” is a complex organic molecule that contains several interesting structural features . It includes a bicyclo[1.1.1]pentane (BCP) unit, which is a highly strained and reactive structure consisting of a three-membered ring of carbon atoms . This BCP unit is substituted with a bromine atom and a sulfonyl group attached to a thiophene ring.

Molecular Structure Analysis

The BCP unit in this compound is a highly strained structure, which can participate in a range of strain-releasing reactions . The sulfonyl group attached to the thiophene ring could potentially influence the reactivity and properties of the molecule.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, BCPs are known to undergo a variety of chemical reactions due to their strained structure . These can include additions, ring-opening reactions, and cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. The presence of the BCP unit could impart unique properties due to its strained structure . The bromine atom, sulfonyl group, and thiophene ring could also influence properties such as polarity, reactivity, and stability.Wissenschaftliche Forschungsanwendungen

Bioisostere in Drug Design

Bicyclo[1.1.1]pentanes (BCPs) like the compound are known to be important bioisosteres of 1,4-disubstituted arenes, tert-butyl, and acetylenic groups. They can impart significant physicochemical benefits on drug candidates, such as improved metabolic stability and reduced toxicity .

Physicochemical Property Modification

The unique structure of BCPs allows for the modification of physicochemical properties in drug molecules. This can lead to enhanced solubility, permeability, and overall pharmacokinetic profiles .

Synthesis of Biologically Relevant Targets

The compound’s functional group tolerance and broad substrate scope enable its application to BCP analogues of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals .

Materials Science Applications

BCPs have been extensively investigated for their use in materials science as molecular rods, rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks .

Strain Release Chemistry

Bicyclo[1.1.0]butanes (BCBs), which are structurally related to BCPs, are valued as intermediates in strain release chemistry for the synthesis of substituted four-membered rings and BCPs, with applications including bioconjugation processes .

Wirkmechanismus

Target of Action

The exact target of “2-[(3-Bromo-1-bicyclo[11Compounds with bicyclo[111]pentane (BCP) structures have been used as bio-isosteres in medicinal chemistry . Bio-isosteres are compounds or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.

Mode of Action

Without specific studies on this compound, it’s difficult to determine its exact mode of action. Bcp structures are known to interact with biological targets in a manner similar to the compounds they are designed to mimic .

Biochemical Pathways

Bcp-containing compounds have been used to modulate various biochemical pathways, depending on the specific functional groups attached to the bcp core .

Pharmacokinetics

Bcp structures have been used in drug design to improve the physicochemical properties of drug candidates, potentially enhancing absorption and distribution while reducing undesired metabolism .

Result of Action

Bcp-containing compounds can have diverse effects depending on their specific structure and the biological targets they interact with .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(3-bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]thiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2S2/c10-8-4-9(5-8,6-8)14(11,12)7-2-1-3-13-7/h1-3H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJYSRCQNFAJTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)Br)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)thiophene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2961835.png)

![(Z)-methyl 3-ethyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2961836.png)

![3-chloro-N-cyano-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoroaniline](/img/structure/B2961842.png)

![methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylate](/img/structure/B2961844.png)

![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2961849.png)

![3-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2961853.png)